Benzyl (2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate

Description

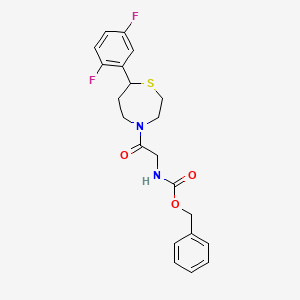

Benzyl (2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate is a synthetic organic compound featuring a 1,4-thiazepane core substituted at position 7 with a 2,5-difluorophenyl group. The molecule is further functionalized with a benzyl carbamate moiety linked via a 2-oxoethyl spacer. The 2,5-difluorophenyl substituent likely enhances metabolic stability and target binding affinity, while the carbamate group may influence solubility and pharmacokinetics.

Properties

IUPAC Name |

benzyl N-[2-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F2N2O3S/c22-16-6-7-18(23)17(12-16)19-8-9-25(10-11-29-19)20(26)13-24-21(27)28-14-15-4-2-1-3-5-15/h1-7,12,19H,8-11,13-14H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQDTZLKLRDQHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CNC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl (2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate is a compound of interest due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C₁₃H₁₃F₂N₃O₃S

SMILES Notation : Cc1ccc(cc1)C(=O)NCC(=O)C2=CC(=C(S2)C(=N)N(C)C)F

InChI Key : QSNONXQMKXTNQH-UHFFFAOYSA-N

The compound features a thiazepan ring, which is known for its diverse pharmacological activities. The presence of difluorophenyl and carbamate moieties suggests potential interactions with biological targets.

Antitumor Activity

Research has indicated that thiazepan derivatives can exhibit significant antitumor properties. A study focusing on related thiazepan compounds demonstrated that certain derivatives inhibited tumor growth by targeting the epidermal growth factor receptor (EGFR). For instance, compounds with similar structures showed IC₅₀ values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents .

The proposed mechanism of action for this compound includes:

- Inhibition of EGFR : Similar compounds have shown to bind effectively to EGFR, leading to reduced signaling pathways associated with tumor growth.

- Histone Deacetylase (HDAC) Inhibition : Some derivatives have been found to exhibit HDAC inhibitory activity, which is crucial in cancer therapy as it can lead to reactivation of silenced tumor suppressor genes .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The following results were observed:

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.09 | EGFR Inhibition |

| A549 | 1.51 | EGFR Inhibition |

| HeLa | 0.85 | HDAC Inhibition |

These findings suggest that the compound may have broad-spectrum antitumor activity.

Study 1: Antitumor Efficacy

A study published in PubMed evaluated a series of thiazepan derivatives, including this compound. The results indicated that this compound exhibited significant antiproliferative effects in vitro, particularly against breast and lung cancer cell lines .

Study 2: Mechanistic Insights

Another research effort focused on the mechanistic pathways involved in the action of thiazepan derivatives. It was found that these compounds could induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, highlighting their potential as therapeutic agents .

Comparison with Similar Compounds

2-(1,3-Benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone ()

Key Similarities :

- Both compounds share the 7-(2,5-difluorophenyl)-1,4-thiazepane core, indicating conserved interactions with biological targets (e.g., fluorinated aromatic groups for enhanced lipophilicity and metabolic resistance) .

- The oxoethyl spacer (2-oxoethyl in the target vs. ethanone in ) suggests analogous electronic environments.

Key Differences :

The benzodioxol group in may improve membrane permeability due to its lipophilic nature, whereas the carbamate in the target compound could enhance solubility and enzymatic stability .

Thiazole Derivatives ()

The Pharmacopeial Forum (2017) describes bis(thiazol-5-ylmethyl) and hydroperoxypropanyl-thiazole carbamates (e.g., compounds w and x in ). These differ significantly from the target compound but provide insights into carbamate applications:

- Thiazole vs.

- Hydroperoxy Groups : Present in ’s compound x, these may introduce oxidative reactivity, unlike the stable difluorophenyl group in the target.

Pharmacological Implications

- Metabolic Stability: The 2,5-difluorophenyl group in both the target and compounds reduces cytochrome P450-mediated metabolism compared to non-fluorinated analogues .

- Solubility: The carbamate group in the target compound likely improves aqueous solubility over ’s benzodioxol-ethanone derivative, critical for oral bioavailability.

- Synthetic Complexity : ’s compounds exhibit multiple stereocenters and branched chains, posing synthesis challenges absent in the target’s simpler architecture .

Q & A

Q. What protocols ensure reproducibility in synthesizing this compound?

- Answer :

- Detailed SOPs : Document reaction parameters (e.g., stirring speed, inert atmosphere) to minimize batch-to-batch variability .

- Quality control : Validate intermediates via melting point, H NMR, and TLC before proceeding to subsequent steps .

- Scale-up considerations : Use flow chemistry for thiazepane ring formation to maintain yield consistency at >10 g scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.